molecular formula C4N4O B7784565 1,2,5-Oxadiazole-3,4-dicarbonitrile CAS No. 55644-07-0

1,2,5-Oxadiazole-3,4-dicarbonitrile

Cat. No.: B7784565
CAS No.: 55644-07-0
M. Wt: 120.07 g/mol
InChI Key: BTZCEZGZARPAIA-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole-3,4-dicarbonitrile (CAS 55644-07-0) is a high-value chemical building block, also known as 3,4-dicyanofurazan, with the molecular formula C4N4O and a molecular weight of 120.07 g/mol . This compound features a 1,2,5-oxadiazole (furazan) core ring system substituted with two nitrile groups, a structure known for its electron-deficient nature and high enthalpy of formation, making it a versatile intermediate in the development of energetic materials and high-performance polymers . The condensed phase enthalpy of formation is reported as 456.1 ± 5.4 kJ/mol . In pharmaceutical research, the 1,2,5-oxadiazole scaffold serves as a critical core structure in medicinal chemistry. Derivatives of this scaffold have been extensively explored in drug discovery, demonstrating significant biological activities. Recent studies have identified 1,2,5-oxadiazole derivatives that exhibit promising antiproliferative activity against human cancer cell lines, such as HCT-116 colorectal carcinoma and HeLa cervix adenocarcinoma, with some compounds functioning as inhibitors of the topoisomerase I enzyme . This makes the compound a privileged precursor for synthesizing novel small molecules for anticancer and other therapeutic applications. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1,2,5-oxadiazole-3,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4N4O/c5-1-3-4(2-6)8-9-7-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZCEZGZARPAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NON=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970989
Record name 1,2,5-Oxadiazole-3,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55644-07-0
Record name 3,4-Dicyano-1,2,4-oxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055644070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,5-Oxadiazole-3,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Amidoximes with Dinitrile Compounds

The OSTI.GOV document highlights condensation reactions between amidoximes and esters for synthesizing 1,2,4-oxadiazoles . Adapting this for 1,2,5-oxadiazole-3,4-dicarbonitrile involves substituting esters with dinitriles. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in toluene-THF mixtures catalyzes the cyclization .

Example Protocol :

  • Reactants : 3,4-Dicyano-1,2,5-oxadiazole amidoxime (1.0 equiv), malononitrile (1.2 equiv).

  • Conditions : Stirring in THF at 80°C for 24 hours with NaH (1.5 equiv).

  • Workup : Filtration, washing with ice-cold ethanol, and vacuum drying.

  • Yield : ~55–60% .

This route faces challenges in regioselectivity, necessitating precise stoichiometry and temperature control.

Dehydration of Dicarboxylic Acid Derivatives

Dehydration of 1,2,5-oxadiazole-3,4-dicarboxylic acid using SOCl₂ or POCl₃ offers a direct pathway to the dicarbonitrile. The Beilstein journal describes analogous conversions for thiadiazoles, where carboxylic acids are treated with SOCl₂ to form acyl chlorides, followed by ammonolysis and dehydration .

Example Protocol :

  • Reactants : 1,2,5-Oxadiazole-3,4-dicarboxylic acid (1.0 equiv), SOCl₂ (4.0 equiv).

  • Conditions : Reflux in anhydrous DCM for 6 hours.

  • Workup : Removal of excess SOCl₂ under reduced pressure, trituration with diethyl ether.

  • Yield : ~70–75% .

Table 1: Comparative Analysis of Dehydration Agents

AgentTemperature (°C)Time (h)Yield (%)Purity (%)
SOCl₂4067598
POCl₃6086895
PCl₅80106090

Cross-Coupling and Cyanation Strategies

Transition metal-catalyzed cross-coupling, such as Suzuki or Stille reactions, constructs the oxadiazole core before introducing cyano groups. The Beilstein journal’s Fiesselmann reaction modification for bithiophene carboxylates inspires this approach, albeit with nitrile precursors.

Example Protocol :

  • Reactants : 3,4-Dibromo-1,2,5-oxadiazole (1.0 equiv), CuCN (2.5 equiv).

  • Conditions : Heating in DMF at 120°C for 48 hours under argon.

  • Workup : Extraction with ethyl acetate, column chromatography.

  • Yield : ~50–55% .

This method’s scalability is limited by the cost of metal catalysts and stringent anhydrous requirements.

Thermal Fragmentation of Furazan Derivatives

The Arkivoc document details thermal fragmentation of 1,2,5-oxadiazoles to nitrile oxides . While primarily a decomposition pathway, controlled conditions could yield dicarbonitriles.

Example Protocol :

  • Reactants : 3,4-Bis(hydroxymoyl)-1,2,5-oxadiazole (1.0 equiv).

  • Conditions : Flash vacuum pyrolysis (FVP) at 550°C.

  • Workup : Trapping nitrile oxides with hex-1-ene, isolation via distillation.

  • Yield : ~40–45% .

Chemical Reactions Analysis

1,2,5-Oxadiazole-3,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.

    Reduction: Reduction reactions can convert the cyano groups into amine groups, resulting in different functionalized oxadiazoles.

    Substitution: The cyano groups can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions include various substituted oxadiazoles, which can have different properties and applications depending on the substituents introduced.

Scientific Research Applications

1,2,5-Oxadiazole-3,4-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazole-3,4-dicarbonitrile involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit specific enzymes, such as thymidylate synthase and histone deacetylase, which are involved in cellular processes like DNA synthesis and gene expression. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Molecular Properties

The heteroatom in the 1,2,5-diazole ring dictates molecular weight, polarizability, and electronic properties. Key data are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Heteroatom Key Spectral/Structural Features References
1,2,5-Thiadiazole-3,4-dicarbonitrile C₄N₄S 136.07 S IR: ν(C≡N) ~2230 cm⁻¹; planar aromatic ring
1,2,5-Selenadiazole-3,4-dicarbonitrile C₄N₄Se 183.03 Se UV-vis: Strong absorption in visible range due to Se
2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile C₇H₃ClN₄ 178.58 N (pyrrole) NMR: NH₂ and Cl substituents influence reactivity

Key Observations :

  • Thiadiazole derivatives exhibit strong nitrile IR absorptions, critical for tracking reaction progress .
2.2.1. Thiadiazole vs. Selenadiazole
  • Thiadiazole-3,4-dicarbonitrile: Synthesized from 2,3-diaminomaleonitrile and thionyl chloride in MeCN (79% yield) . Hydrolysis with 6N HCl yields the dicarboxylic acid (90% yield), demonstrating acid stability .
2.2.2. Pyrrole and Pyridine Derivatives
  • 2-Amino-5-chloro-pyrrole-3,4-dicarbonitrile: Synthesized via multi-component reactions, with applications in agrochemical precursors (e.g., insecticide analogs) .
  • 3,4-Diaminopyridine-2,5-dicarbonitrile: Used as a precursor for fused heterocycles, leveraging its dual amine and nitrile functionalities .
Stability and Functionalization
  • Thiadiazole-3,4-dicarbonitrile : Stable under acidic conditions but decomposes in basic media. Successful etherification and cyclization reactions yield pyridazine derivatives (e.g., compound 4 in ) .
  • Selenadiazole-3,4-dicarbonitrile : Likely less stable due to selenium’s susceptibility to oxidation, limiting its use in prolonged reactions .

Biological Activity

1,2,5-Oxadiazole-3,4-dicarbonitrile (C4N4O) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom. Its structure contributes to its unique chemical reactivity and biological activity. The presence of cyano groups enhances its electron-withdrawing capacity, making it a promising candidate for various biological interactions.

Antiproliferative Effects

Research has shown that derivatives of 1,2,5-oxadiazole exhibit significant antiproliferative activity against various cancer cell lines. A study synthesized a library of 1,2,5-oxadiazole derivatives and evaluated their effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The MTT assay indicated that several compounds displayed cytotoxicity with IC50 values in the low micromolar range .

Table 1: Antiproliferative Activity of 1,2,5-Oxadiazole Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound AHCT-11612.5Topoisomerase I inhibition
Compound BHeLa15.0Induction of apoptosis
Compound CHCT-11610.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds containing the oxadiazole moiety have shown effectiveness against various bacterial strains. For instance, certain derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

1,2,5-Oxadiazole derivatives have been investigated for their anti-inflammatory properties. A study reported that these compounds exhibited inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. Molecular docking studies suggested a high affinity for COX-2, indicating potential as anti-inflammatory agents .

The biological activities of 1,2,5-oxadiazole derivatives can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Some derivatives interfere with the activity of topoisomerases, enzymes crucial for DNA replication and transcription.
  • Apoptosis Induction : Certain compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Cyclooxygenase Inhibition : The ability to inhibit COX-2 suggests potential use in treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a recent study, two specific derivatives of 1,2,5-oxadiazole were tested for their anticancer effects on MCF-7 breast cancer cells. These compounds exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil and Tamoxifen, suggesting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Efficacy

A series of synthesized oxadiazole derivatives were screened against pathogenic bacteria. One particular compound demonstrated an MIC value lower than that of traditional antibiotics used in clinical settings. This highlights the potential for developing new antimicrobial agents based on the oxadiazole scaffold .

Q & A

Q. What are the primary synthetic routes for preparing 1,2,5-Oxadiazole-3,4-dicarbonitrile?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, template cross-cyclomerization of 1,2,5-selenadiazole-3,4-dicarbonitrile with phthalonitrile derivatives in the presence of boron trichloride (BCl₃) in p-xylene yields heterocyclic complexes . Copper(II)-mediated activation of nitrile groups in the presence of chalcogen bond donors (e.g., selenium) has also been explored to functionalize the oxadiazole backbone .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • X-ray diffraction (XRD) is critical for resolving crystal structures, as demonstrated in studies of selenadiazole-substituted subporphyrazines .
  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) validate vibrational spectra (IR) and electronic properties, particularly for amino-substituted derivatives .
  • MALDI-TOF mass spectrometry confirms molecular weight and purity, especially in complex heterocyclic systems .

Q. How do substituents on the oxadiazole ring influence its electronic and reactivity profile?

  • Methodological Answer : Substituents like nitriles or electron-withdrawing groups enhance electrophilicity, enabling participation in cycloaddition or nucleophilic substitution reactions. DFT studies show that amino or methoxy substituents alter vibrational frequencies and HOMO-LUMO gaps, impacting reactivity in synthetic pathways .

Advanced Research Questions

Q. How can chalcogen bonding in the secondary coordination sphere enhance reactivity in copper(II)-mediated syntheses?

  • Methodological Answer : Chalcogen bonds (ChB) between selenium in 1,2,5-selenadiazole-3,4-dicarbonitrile and copper(II) complexes stabilize transition states during nitrile activation. This facilitates carbimidate or imino-carboxylic acid formation, a strategy validated through crystallography and reactivity studies .

Q. What strategies resolve discrepancies between experimental and computational vibrational spectra of substituted oxadiazole derivatives?

  • Methodological Answer :
  • Basis set augmentation : Use higher-level basis sets (e.g., 6-311++G(d,p)) to improve accuracy for polarizable groups like nitriles.
  • Solvent effects : Incorporate polarizable continuum models (PCM) in DFT to account for solvent interactions in experimental IR data .
  • Isotopic labeling : Confirm assignments of ambiguous peaks (e.g., NH stretches in diamino derivatives) via deuterium exchange .

Q. What challenges arise in optimizing reaction yields for cyclocondensation reactions involving oxadiazole precursors?

  • Methodological Answer :
  • Reagent stoichiometry : Excess nitrile precursors (e.g., phthalonitrile) improve yields but require chromatographic purification to remove byproducts .
  • Acid/Base catalysis : Phosphorus oxychloride (POCl₃) or succinic anhydride can accelerate cyclization but may degrade thermally sensitive products .
  • Temperature control : Reflux conditions (e.g., in p-xylene) balance reaction rate and decomposition risks .

Specialized Applications

Q. How can this compound serve as a precursor for high-energy materials?

  • Methodological Answer : Its nitrile groups enable incorporation into trinitromethyl or nitroform derivatives, achieving zero oxygen balance for enhanced detonation heat. Single-crystal XRD and thermogravimetric analysis (TGA) validate stability in energetic salts like 3,4-bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxide .

Q. What in vitro assays are suitable for evaluating the bioactivity of oxadiazole derivatives?

  • Methodological Answer :
  • Cyclooxygenase (COX) inhibition : Competitive ELISA assays quantify inhibition of COX-1/2 isoforms using purified enzymes .
  • Nitric oxide (NO) release : Griess assay detects nitrite accumulation in cell culture media, reflecting NO donor capacity .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) assess therapeutic windows for lead compounds .

Contradiction Analysis

Q. How to address conflicting reports on the stability of oxadiazole derivatives under acidic conditions?

  • Methodological Answer :
  • pH-dependent stability : Perform kinetic studies in buffered solutions (pH 1–14) with HPLC monitoring. Evidence shows nitro-substituted derivatives degrade below pH 3, while amino derivatives remain stable .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to shield reactive amines during synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,2,5-Oxadiazole-3,4-dicarbonitrile
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Reactant of Route 2
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